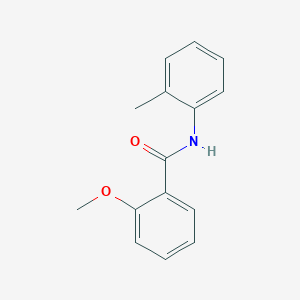![molecular formula C20H20N2O2 B259118 Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate, also known as MQC, is a synthetic compound that belongs to the class of quinoline derivatives. MQC has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.
Mécanisme D'action
The exact mechanism of action of Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various cellular targets, including DNA, enzymes, and receptors.
Biochemical and Physiological Effects:
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has also been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membranes. Additionally, Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has been found to possess antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. However, there are also some limitations associated with the use of Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate. One area of interest is the development of Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the structure-activity relationship of Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate and its derivatives, which could lead to the development of more potent and selective compounds. Additionally, the use of Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate in materials science and nanotechnology is an area of growing interest, with potential applications in the development of sensors and electronic devices.
Méthodes De Synthèse
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate can be synthesized using various methods, including the Pfitzinger reaction, the Skraup reaction, and the Hantzsch reaction. The most commonly used method for the synthesis of Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate is the Pfitzinger reaction, which involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a strong base, followed by cyclization with phosphorus oxychloride.
Applications De Recherche Scientifique
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer, antifungal, and antibacterial activities. Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has also been investigated for its potential as an anti-inflammatory agent and a neuroprotective agent.
Propriétés
Nom du produit |
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate |
|---|---|
Formule moléculaire |
C20H20N2O2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
ethyl 6-methyl-4-(4-methylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c1-4-24-20(23)17-12-21-18-10-7-14(3)11-16(18)19(17)22-15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3,(H,21,22) |
Clé InChI |
FZWZFNMRHHOZJW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C)C |
SMILES canonique |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B259038.png)
![N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B259040.png)

![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)





![2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B259056.png)

![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B259063.png)
![6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B259065.png)
